molecular formula C7H7N3O2 B14129839 5-(Azidomethyl)-1,3-dihydroxybenzene

5-(Azidomethyl)-1,3-dihydroxybenzene

Cat. No.: B14129839
M. Wt: 165.15 g/mol
InChI Key: IBNWXRMIYMFXNQ-UHFFFAOYSA-N
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Description

5-(Azidomethyl)-1,3-dihydroxybenzene is an organic compound characterized by the presence of an azido group attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene typically involves the introduction of the azido group to a suitable precursor. One common method is the reaction of 5-(chloromethyl)-1,3-dihydroxybenzene with sodium azide in an organic solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azido group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

5-(Azidomethyl)-1,3-dihydroxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.

    Copper Catalysts: Used in click chemistry reactions for cycloaddition.

Major Products

    Aminomethyl Derivatives: Formed by the reduction of the azido group.

    Triazole Derivatives: Formed by cycloaddition reactions with alkynes.

Scientific Research Applications

5-(Azidomethyl)-1,3-dihydroxybenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of new materials with specific properties, such as polymers and coatings.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and tracking in biological studies.

    Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 5-(Azidomethyl)-1,3-dihydroxybenzene depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-1,3-dihydroxybenzene: A precursor used in the synthesis of 5-(Azidomethyl)-1,3-dihydroxybenzene.

    5-(Bromomethyl)-1,3-dihydroxybenzene: Another halomethyl derivative that can be used for similar synthetic purposes.

    5-(Hydroxymethyl)-1,3-dihydroxybenzene: A compound with a hydroxymethyl group instead of an azido group, used in different types of chemical reactions.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. This sets it apart from other similar compounds that lack the azido functionality.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

5-(azidomethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7N3O2/c8-10-9-4-5-1-6(11)3-7(12)2-5/h1-3,11-12H,4H2

InChI Key

IBNWXRMIYMFXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CN=[N+]=[N-]

Origin of Product

United States

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